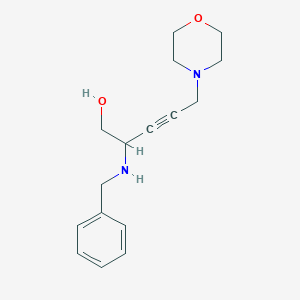![molecular formula C22H28N4O2 B5503272 9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)
9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives typically involves intramolecular spirocyclization of pyridine substrates. Key steps in the synthesis may include the activation of the pyridine ring and intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, spirocyclic structures can be constructed using different synthetic paths, starting from various precursors like methanetetraacetic acid or N-methyl-4-piperidone, to prepare either symmetrical or unsymmetrical derivatives (Rice, Grogan, & Freed, 1964).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including 9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one, is characterized by the presence of a diazaspiro nucleus, which may be fused with other ring systems or contain additional functional groups (Blanco‐Ania, Heus, & Rutjes, 2017).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, leading to the formation of different derivatives. Reactions with electrophiles, such as alkyl halides and acid chlorides, can yield spirocyclic adducts or other derivatives (Cordes, Murray, White, & Barrett, 2013). The functional groups in the molecule play a significant role in its reactivity and the type of reactions it can undergo.
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystal structure, are influenced by their molecular structure and substituents. For example, X-ray diffraction studies show that the 1,3-dioxane ring in some related compounds exhibits a chair conformation, and adjacent molecules are connected by hydrogen bonding interactions (Yuan, Li, Zhang, & Yuan, 2017).
科学的研究の応用
Antihypertensive Applications
Compounds structurally similar to "9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one" have been prepared and screened for antihypertensive activity. The antihypertensive effect seems to be predominantly due to peripheral alpha 1-adrenoceptor blockade, indicating potential applications in managing hypertension (Clark et al., 1983).
CCR8 Antagonists
Another research application involves the use of similar compounds as CCR8 antagonists, claimed to be useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr Peter Norman, 2007).
Bioactivity and Synthesis
The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, have been discussed. These compounds could be used for the treatment of obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Synthesis via Spirocyclization
The construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of substituted pyridines has been easily achieved, showcasing a methodological application in the synthesis of structurally complex spirocyclic compounds (Parameswarappa & Pigge, 2011).
Reducing Ligand Promiscuity
Research also focuses on reducing the promiscuity of dopamine D3 receptor ligands across highly conserved aminergic G-protein-coupled receptors, demonstrating a pharmacological application aimed at improving selectivity and reducing off-target effects (Reilly et al., 2019).
特性
IUPAC Name |
9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-28-20-15-19(23-17-24-20)25-13-10-22(11-14-25)9-7-21(27)26(16-22)12-8-18-5-3-2-4-6-18/h2-6,15,17H,7-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJWTRGWTUJXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(6-Methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5503200.png)

![2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)

![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)
![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)
![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)
![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)

